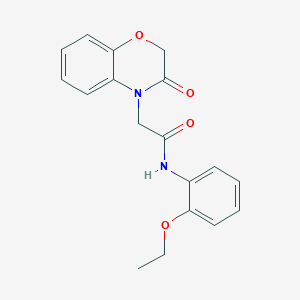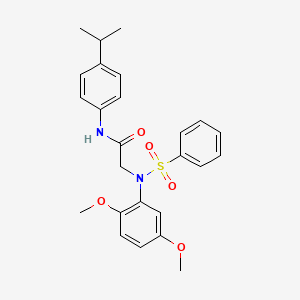![molecular formula C18H18N2O B6107680 2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6107680.png)
2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole” is also known as Allyphenyline . It is a compound with the empirical formula C14H18N2O . This compound is related to a class of organic molecules that contain a carbon atom connected to an oxygen atom by a double bond, commonly referred to as a carbonyl group .
Synthesis Analysis
The synthesis of Allyphenyline was achieved from 2-(2-allylphenoxy)propanenitrile by treatment with sodium methoxide in methanol and subsequent condensation with ethylenediamine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzimidazole core with an allylphenoxyethyl group attached to it . The molecule has a molecular weight of 228.290 Da .Mécanisme D'action
The mechanism of action of 2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole involves the activation of a protein called STING (Stimulator of Interferon Genes). STING plays a crucial role in the innate immune response, which is the body's first line of defense against viral infections. ABZI binds to STING and activates it, leading to the production of interferons and other cytokines that help fight off viral infections.
Biochemical and Physiological Effects:
ABZI has been shown to have several biochemical and physiological effects. It activates the innate immune response, leading to the production of interferons and other cytokines. These cytokines help fight off viral infections by stimulating the production of antiviral proteins. ABZI has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole in lab experiments is its potent antiviral activity. ABZI has been shown to have broad-spectrum antiviral activity, making it a promising candidate for the development of new antiviral drugs. However, one of the limitations is that ABZI is not very soluble in water, which can make it challenging to work with in some experiments.
Orientations Futures
For research include the development of new antiviral drugs and further study of ABZI's anti-inflammatory effects and mechanism of action.
Méthodes De Synthèse
The synthesis of 2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole involves several steps. One of the most commonly used methods is the reaction of 2-allylphenol with ethylene oxide to produce 2-(2-allylphenoxy)ethanol. This intermediate is then reacted with 1,2-diaminobenzene to produce this compound. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
2-[1-(2-allylphenoxy)ethyl]-1H-benzimidazole has been studied for its potential applications in various fields. One of the most significant applications is its use as an antiviral agent. Research has shown that ABZI has potent antiviral activity against a broad range of viruses, including influenza, Zika, and Ebola viruses. ABZI works by activating the innate immune system, which helps the body fight off viral infections.
Propriétés
IUPAC Name |
2-[1-(2-prop-2-enylphenoxy)ethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-3-8-14-9-4-7-12-17(14)21-13(2)18-19-15-10-5-6-11-16(15)20-18/h3-7,9-13H,1,8H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUORRVSBPRRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)OC3=CC=CC=C3CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6107613.png)
![N-cyclobutyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6107620.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6107626.png)

![2-{4-(2-chloro-4-fluorobenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6107637.png)
![2-[1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6107640.png)
![4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B6107647.png)
![N-methyl-3-{1-[(methylthio)acetyl]-3-piperidinyl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6107661.png)
![[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6107672.png)
![4-(2,4-dimethoxybenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6107694.png)
![4-isobutyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6107702.png)
![1,1'-[(1-methyl-1H-pyrazole-3,4-diyl)dicarbonyl]bis(2-methylpiperidine)](/img/structure/B6107708.png)
![4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6107719.png)